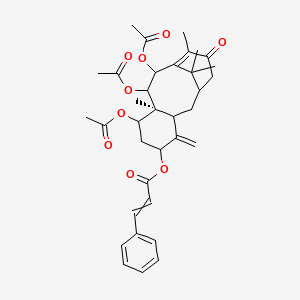
7,9,10-Triacetoxy-5-cinnamoyloxytaxa-4(20),11-dien-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deacetoxytaxinine B is a taxane diterpenoid compound isolated from the stem bark of Taxus chinensis . It belongs to the family of Taxol compounds, which are known for their significant pharmacological activities, particularly in cancer treatment . The molecular formula of 2-Deacetoxytaxinine B is C35H42O9, and it has a molecular weight of 606.7 Da .
Preparation Methods
The preparation of 2-Deacetoxytaxinine B involves a multi-step synthetic route starting from paclitaxel. The synthesis includes a series of chemical reactions and substitution reactions . The industrial production methods are complex and typically involve the extraction of the compound from natural sources such as the Taxus chinensis plant .
Chemical Reactions Analysis
2-Deacetoxytaxinine B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified taxane derivatives with potential pharmacological activities .
Scientific Research Applications
2-Deacetoxytaxinine B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other taxane derivatives . In biology and medicine, it has shown significant antiplatelet activity and is being studied for its potential use in cancer treatment . In the industry, it is used in the development of new pharmacological agents and as a reference compound in various analytical techniques .
Mechanism of Action
The mechanism of action of 2-Deacetoxytaxinine B involves its interaction with molecular targets and pathways related to platelet aggregation. It acts as a potent antiplatelet agent by inhibiting the aggregation of platelets induced by various agonists . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the signaling pathways that regulate platelet function .
Comparison with Similar Compounds
2-Deacetoxytaxinine B is unique among taxane diterpenoids due to its specific chemical structure and pharmacological activities. Similar compounds include taxinine, taxinine A, taxinine B, taxacin, taxchinin B, and taxol . These compounds share a similar core structure but differ in their side chains and functional groups, which result in varying pharmacological properties . 2-Deacetoxytaxinine B stands out for its potent antiplatelet activity and potential use in cancer treatment .
Properties
Molecular Formula |
C35H42O9 |
|---|---|
Molecular Weight |
606.7 g/mol |
IUPAC Name |
[(8S)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] 3-phenylprop-2-enoate |
InChI |
InChI=1S/C35H42O9/c1-19-26-16-25-17-27(39)20(2)31(34(25,6)7)32(42-22(4)37)33(43-23(5)38)35(26,8)29(41-21(3)36)18-28(19)44-30(40)15-14-24-12-10-9-11-13-24/h9-15,25-26,28-29,32-33H,1,16-18H2,2-8H3/t25?,26?,28?,29?,32?,33?,35-/m0/s1 |
InChI Key |
OBBKIKZFVSBXJQ-YABRBQLYSA-N |
Isomeric SMILES |
CC1=C2C(C([C@]3(C(CC(C2(C)C)CC1=O)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C2(C)C)CC1=O)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















